

Ethyl 4-hydroxyquinoline-2-carboxylate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Ethyl 4-hydroxyquinoline-2-carboxylate

Cat. No.: B174640

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxyquinoline-2-carboxylate is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its quinoline core is a "privileged structure," known to form the backbone of numerous biologically active compounds.^{[1][2]} This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of **Ethyl 4-hydroxyquinoline-2-carboxylate**, offering valuable insights for researchers engaged in its study and application.

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a prominent feature in a wide array of natural and synthetic molecules exhibiting diverse pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and neuroprotective properties.^[1] Specifically, derivatives of 4-hydroxyquinoline and its tautomeric form, 4-quinolone, have demonstrated significant potential in various therapeutic areas.^{[1][3]} **Ethyl 4-hydroxyquinoline-2-carboxylate**, as a derivative, serves as a versatile intermediate and a subject of study for its intrinsic biological activities.

I. Molecular Structure and Physicochemical Properties

Core Structure and Tautomerism

Ethyl 4-hydroxyquinoline-2-carboxylate possesses the molecular formula $C_{12}H_{11}NO_3$ and a molecular weight of approximately 217.22 g/mol .[4][5] The core of the molecule is the 4-hydroxyquinoline ring system, with an ethyl carboxylate group substituted at the 2-position.

A critical aspect of its chemistry is the existence of keto-enol tautomerism. The "4-hydroxyquinoline" (enol) form can exist in equilibrium with its "4-quinolone" (keto) form.[6][7] While often depicted as the hydroxyquinoline, the quinolone form is generally considered to be the predominant tautomer.[6] This equilibrium can be influenced by factors such as the solvent and the presence of other functional groups.

Physicochemical Data

A summary of the key physicochemical properties of **Ethyl 4-hydroxyquinoline-2-carboxylate** is presented in the table below.

Property	Value	Source
CAS Number	24782-43-2	[8]
Molecular Formula	$C_{12}H_{11}NO_3$	[4][5][8]
Molecular Weight	217.22 g/mol	[4][5][8]
Melting Point	216-218 °C	[4]
Boiling Point (Predicted)	418.3 ± 25.0 °C	[8]
Density (Predicted)	1.280 ± 0.06 g/cm ³	[8]
pKa (Predicted)	3.53 ± 0.40	[8]
Appearance	Solid	
Storage	Sealed in dry, Room Temperature	[8]

II. Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate

The synthesis of **Ethyl 4-hydroxyquinoline-2-carboxylate** and its derivatives is most notably achieved through well-established named reactions in organic chemistry, primarily the Conrad-Limpach and Gould-Jacobs reactions.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the condensation of anilines with β -ketoesters to produce 4-hydroxyquinolines.^[6] This reaction is a two-step process where an enamine is first formed from the aniline and β -ketoester, followed by thermal cyclization at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline.^[9]

The reaction mechanism begins with the nucleophilic attack of the aniline on the keto group of the β -ketoester, leading to a Schiff base intermediate.^[6] Subsequent keto-enol tautomerization is followed by an electrocyclic ring-closing reaction. The final steps involve the elimination of an alcohol and further tautomerization to yield the stable 4-hydroxyquinoline product.^[6]

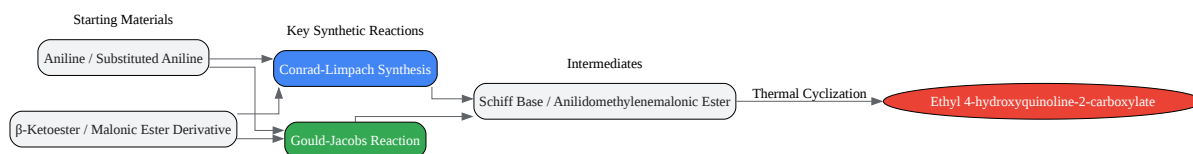
Gould-Jacobs Reaction

The Gould-Jacobs reaction is another powerful method for synthesizing 4-hydroxyquinolines.^{[10][11]} This reaction typically involves the condensation of an aniline with diethyl ethoxymethylenemalonate.^[11] The resulting intermediate undergoes thermal cyclization to form the quinoline ring system.^[12] Subsequent hydrolysis of the ester and decarboxylation can yield the corresponding 4-hydroxyquinoline.^{[10][12]}

The reaction is initiated by the substitution of the ethoxy group of the malonic ester derivative by the aniline.^[10] Heat is then applied to induce benzannulation, forming the quinoline ring.^[10] The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.^[10]

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 4-hydroxyquinolines, highlighting the key reaction types.



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Caption: General synthetic pathways to **Ethyl 4-hydroxyquinoline-2-carboxylate**.

III. Chemical Reactivity and Reactions

The chemical reactivity of **Ethyl 4-hydroxyquinoline-2-carboxylate** is dictated by its constituent functional groups: the quinoline ring system, the hydroxyl group, and the ethyl ester.

Reactions of the Quinoline Ring

The quinoline ring can undergo electrophilic substitution reactions. The positions of substitution are influenced by the directing effects of the existing substituents. The electron-donating hydroxyl group and the electron-withdrawing carboxylate group will influence the regioselectivity of these reactions.

Reactions of the Hydroxyl Group

The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. These modifications can be used to alter the solubility and biological activity of the molecule.

Reactions of the Ethyl Ester

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, kynurenic acid, which is a known neuroprotective agent.[3] The ester can also undergo transesterification with other alcohols.

IV. Spectral Characterization

The structure of **Ethyl 4-hydroxyquinoline-2-carboxylate** can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR and ^{13}C NMR spectroscopy are essential for elucidating the molecular structure. The ^1H NMR spectrum will show characteristic signals for the aromatic protons of the quinoline ring, the ethyl group of the ester, and the hydroxyl proton. The ^{13}C NMR spectrum will provide information about the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule. Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester and the quinolone tautomer, and the C=C and C=N stretches of the aromatic rings would be expected.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

V. Applications in Research and Drug Development

The 4-hydroxyquinoline scaffold is a key component in a variety of pharmacologically active compounds.^[3] Derivatives of **Ethyl 4-hydroxyquinoline-2-carboxylate** have been investigated for a range of biological activities.

Potential as a Neuroprotective Agent

As a derivative of kynurenic acid, a known neuroprotective agent, **Ethyl 4-hydroxyquinoline-2-carboxylate** and its analogs are of interest for their potential to treat neurological disorders.^[3]

Anticancer and Antimicrobial Activity

The quinoline core is present in many anticancer and antimicrobial drugs.^[1] Research into the cytotoxic and antimicrobial properties of **Ethyl 4-hydroxyquinoline-2-carboxylate** derivatives is an active area of investigation.

VI. Safety and Handling

Ethyl 4-hydroxyquinoline-2-carboxylate is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It may cause skin, eye, and respiratory irritation.^[13]

Personal Protective Equipment (PPE)

When handling this compound, it is essential to wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.^[14] Work should be conducted in a well-ventilated area or under a chemical fume hood.^[15]

First Aid Measures

- In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.^[13]
- In case of skin contact: Wash off with soap and plenty of water.^[13]
- If inhaled: Move the person into fresh air.^[13]
- If swallowed: Rinse mouth with water. Do not induce vomiting.^[16]

In all cases of exposure, seek medical attention.^[13]

Storage and Disposal

Store the compound in a tightly closed container in a dry and well-ventilated place.^[14] Dispose of the chemical in accordance with local, state, and federal regulations.

VII. Conclusion

Ethyl 4-hydroxyquinoline-2-carboxylate is a molecule of significant interest due to its versatile chemical properties and its connection to the pharmacologically important quinoline scaffold. A thorough understanding of its synthesis, reactivity, and physicochemical characteristics is crucial for researchers working in organic synthesis, medicinal chemistry, and

drug discovery. This guide provides a comprehensive overview to support further investigation and application of this valuable compound.

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